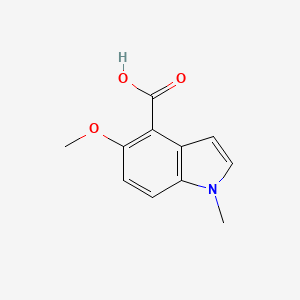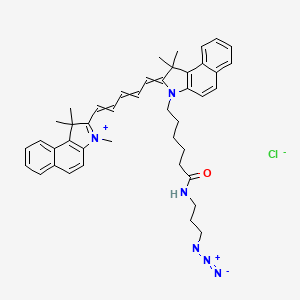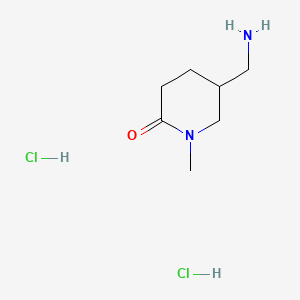![molecular formula C11H12BrNO4 B15358713 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid is a brominated aromatic compound with a carboxymethyl group and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid typically involves the bromination of N-(carboxymethyl)-2-methylaniline followed by the introduction of the acetic acid group. The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and reproducibility of the synthesis.
化学反应分析
Types of Reactions
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in the formation of a different aniline derivative.
Substitution: : The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like zinc dust or iron filings are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Bromate ions (BrO₃⁻)
Reduction: : Aniline derivatives without the bromine atom
Substitution: : Hydroxylated or aminated derivatives
科学研究应用
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid can be compared with other brominated aromatic compounds, such as 2-bromo-N-methylbenzamide and 4-bromophenol. These compounds share similarities in their bromine content but differ in their functional groups and potential applications. The uniqueness of this compound lies in its combination of bromine, carboxymethyl, and amino groups, which provide distinct chemical properties and reactivity.
List of Similar Compounds
2-bromo-N-methylbenzamide
4-bromophenol
2-bromo-N-(carboxymethyl)aniline
4-bromo-N-(carboxymethyl)aniline
属性
分子式 |
C11H12BrNO4 |
|---|---|
分子量 |
302.12 g/mol |
IUPAC 名称 |
2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid |
InChI |
InChI=1S/C11H12BrNO4/c1-7-4-8(12)2-3-9(7)13(5-10(14)15)6-11(16)17/h2-4H,5-6H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
WSKAIXPISJXLDL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)N(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
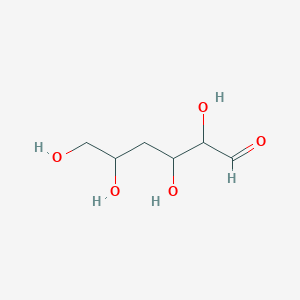
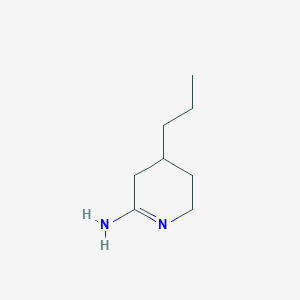
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)
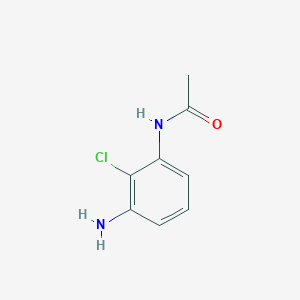
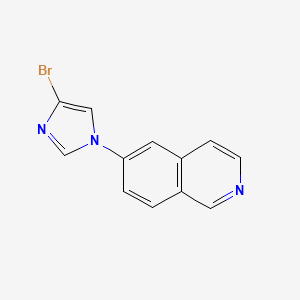
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)
